molecular formula C26H34N4O4 B2917430 3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide CAS No. 865655-12-5

3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide

Cat. No. B2917430
CAS RN: 865655-12-5
M. Wt: 466.582
InChI Key: AQZWUXYXDYLXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization of cyanamides with compounds like methyl anthranilates and 2-aminophenyl ketones has been studied to produce a range of derivatives, including 2-aminoquinazoline and dihydroquinazoline compounds. These reactions are crucial for synthesizing complex molecular structures that could have therapeutic applications or serve as key intermediates in the synthesis of biologically active molecules (Shikhaliev et al., 2008).

Enantioselective Synthesis

The enantioselective synthesis of oxazolines from amino alcohols, followed by cyclopalladation, has been explored to produce compounds with potential catalytic activity and pharmaceutical relevance. These studies contribute to the understanding of asymmetric synthesis and its importance in producing enantiomerically pure compounds (Mawo & Smoliakova, 2009).

Heterocyclization Reactions

Heterocyclization of compounds like cyclohexanone with malononitrile and ammonium acetate has been investigated to synthesize tetrahydropyrimidoquinoline derivatives. These reactions are significant for the development of new heterocyclic compounds with potential pharmacological activities (Elkholy & Morsy, 2006).

Synthesis of Isoquinoline Derivatives

The intramolecular cyclization of oxazoline derivatives has been utilized to synthesize perhydroisoquinolines, which are relevant in the synthesis of morphine alkaloids and other pharmacologically active compounds. This research highlights the synthetic versatility of the compound and its derivatives in medicinal chemistry (Bottari et al., 1999).

Antitumor Activity

Research on dibenzisoquinoline derivatives with amino and acylamino groups has shown significant in vitro antitumor activity, indicating the potential of these compounds in cancer therapy. The structure-activity relationship studies of these compounds provide insights into the design of new antitumor agents (Sami et al., 1995).

properties

IUPAC Name

3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c31-23(28-20-10-4-5-11-20)15-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-14-19-8-2-1-3-9-19/h6-8,12-13,20H,1-5,9-11,14-18H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWUXYXDYLXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide

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